N-(2,5-dichlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide
Description
N-(2,5-dichlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is a heterocyclic compound featuring a fused triazoloquinazoline core substituted with a 5-hydroxy group and an N-linked 2,5-dichlorophenyl carboxamide moiety.
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2N5O2/c17-8-5-6-10(18)11(7-8)19-16(25)13-14-20-15(24)9-3-1-2-4-12(9)23(14)22-21-13/h1-7,22H,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJILYCHKOPTEOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=C3N2NN=C3C(=O)NC4=C(C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-(2,5-dichlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide are a variety of enzymes and receptors in the biological system . The compound is capable of binding with these targets due to its triazole nucleus, which is a nitrogenous heterocyclic moiety .
Mode of Action
The compound interacts with its targets through a nucleophilic substitution reaction . This interaction leads to changes in the biological system, resulting in various biological activities .
Biochemical Pathways
The affected biochemical pathways involve the breakdown of the triazole ring into quinazoline derivatives . This process involves a proton transfer from the nitrogen atom of the quinazoline system to the oxygen atom of the carbonyl group, cyclization with the formation of a [1,2,4]triazolo[4,3-c]quinazoline system, and the elimination of a molecule of water .
Result of Action
The compound exhibits promising antimicrobial, antitubercular, and anti-HIV activities . For instance, certain derivatives of the compound have shown potent activity against E. coli, P. aeruginosa, and S. epidermidis . Additionally, the compound has demonstrated antitubercular activity and anti-HIV activity against HIV1 and HIV2 .
Biological Activity
N-(2,5-dichlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article explores the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.
Synthesis and Structural Characteristics
The synthesis of this compound involves the hybridization of triazole and quinazoline moieties. This structural combination is known to enhance biological activity. The compound's molecular formula is , with a molecular weight of 364.25 g/mol.
Anticancer Properties
Recent studies have evaluated the anticancer efficacy of this compound against various cancer cell lines. The results indicate moderate to potent cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| Hepatocellular carcinoma (HePG-2) | 29.47 |
| Breast cancer (MCF-7) | 39.41 |
| Prostate cancer (PC3) | 27.05 |
| Colorectal carcinoma (HCT-116) | 17.35 |
The compound exhibited the highest anti-proliferative effect against colorectal carcinoma cells (HCT-116), followed by hepatocellular carcinoma and breast cancer cells .
The mechanism by which this compound exerts its anticancer effects includes:
- EGFR Inhibition : Similar compounds in the triazoloquinazoline class have shown inhibitory effects on the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation .
- Cell Cycle Arrest : Studies suggest that this compound can induce cell cycle arrest at the G2/M phase and promote apoptotic cell death in cancer cells .
Case Studies and Research Findings
A study conducted on various synthesized triazoloquinazolines highlighted the compound's ability to inhibit tumor growth in vitro. The research utilized MTT assays to assess cytotoxicity across different cell lines . Furthermore, comparative analysis with standard chemotherapeutics like doxorubicin demonstrated that while this compound showed moderate activity, its unique structure may offer advantages in specificity and reduced side effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations: Triazoloquinazolines vs. Thienotriazolopyrimidines
The triazoloquinazoline core differentiates this compound from thieno-fused triazolopyrimidines. Evidence indicates that thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines (e.g., compounds 4i, 5n) exhibit superior anticancer activity compared to [1,2,3]triazolo[1,5-a]quinazolines (6a–c). For instance:
- Thienotriazolopyrimidines showed moderate growth inhibition (GP = 50–80%) across renal, melanoma, and ovarian cancer cell lines, though activity was generally low .
Substituent Effects: Chlorophenyl vs. Other Aromatic Groups
The 2,5-dichlorophenyl group in the target compound contrasts with substituents in analogs:
- Compound 3b (5-chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide) shares a dichlorophenyl group but features a pyrazole core.
- N-(2,5-dimethoxyphenyl)-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide () replaces chlorine with methoxy and fluorine groups. While biological data are absent, such substitutions may alter solubility and target affinity .
Key Insight: Chlorine atoms in the 2,5-dichlorophenyl group likely increase lipophilicity, enhancing membrane permeability compared to polar substituents like methoxy or cyano groups .
Tabulated Comparison of Key Compounds
Q & A
Q. What safety protocols are critical for handling chlorinated triazoloquinazolines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
